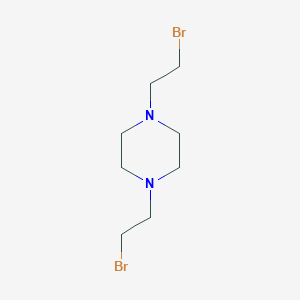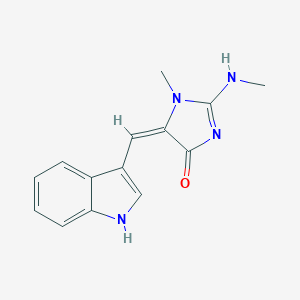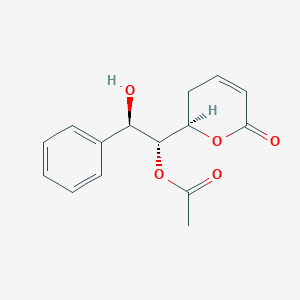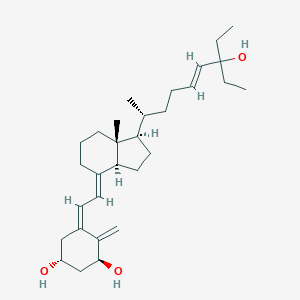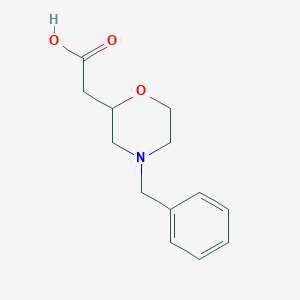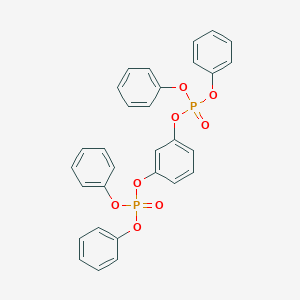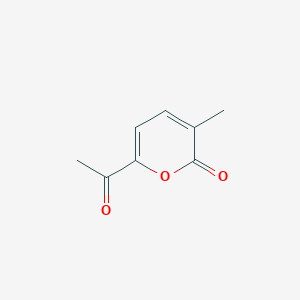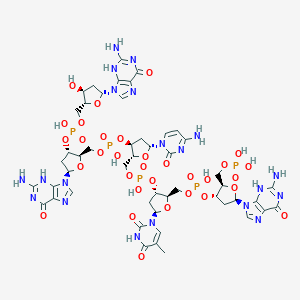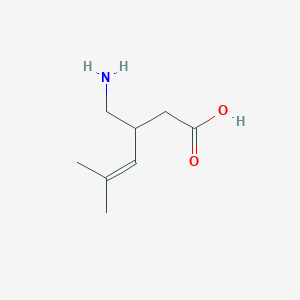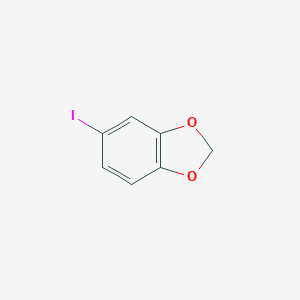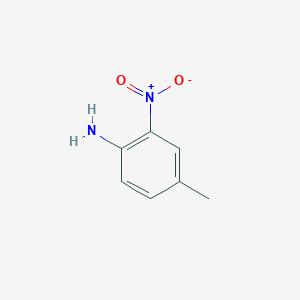
2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid, commonly known as 5-bromoindoxyl acetic acid (BIAA), is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a member of the indole family, a group of compounds that are derived from the aromatic compound indole. BIAA has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Indole derivatives have been synthesized and evaluated for their potential in various biological applications. For instance, the synthesis of indole-based compounds has been explored for antimicrobial activity, demonstrating the potential for these compounds to serve as bases for new antimicrobial agents (Attaby et al., 2007). The methodology involves the reaction of indole compounds with halogen-containing reagents to produce heterocyclic compounds, indicating a pathway for the synthesis of derivatives including 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid.
Anticancer Potential
Hybrids of indole and other compounds have been synthesized and evaluated for their anticancer activities, specifically targeting the Bcl-2 gene known for its role in tumorigenesis. This suggests that indole derivatives, including potentially 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid, could have applications in cancer research and therapy (Kamath et al., 2015).
Antimicrobial Activity
The antimicrobial properties of new heterocyclic compounds derived from indole derivatives have been explored, showing significant activity against various bacterial and fungal strains. This demonstrates the potential of indole-based compounds in developing new antimicrobial drugs, which could include applications for 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid derivatives (Mageed et al., 2021).
Anti-Diabetic Agents
Studies on indole-based hybrid compounds have shown significant antidiabetic potential via inhibition of the α-glucosidase enzyme. This indicates that specific modifications of the indole core can lead to promising anti-diabetic agents, suggesting a research pathway for 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid in the development of diabetes treatments (Nazir et al., 2018).
Natural Product Synthesis and Biological Investigation
The extraction and synthesis of brominated indole derivatives from marine sources have been investigated, highlighting the natural occurrence and potential biological applications of such compounds, including antimicrobial and anti-inflammatory properties. This research area underscores the significance of brominated indole derivatives, like 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid, in drug discovery and development (Segraves & Crews, 2005).
Propriétés
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(4-12-8)9(13)10(14)15/h1-4,12H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQPNJXICXOHSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451406 |
Source


|
| Record name | 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid | |
CAS RN |
156695-44-2 |
Source


|
| Record name | 5-Bromo-α-oxo-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156695-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

